1-(Oxetan-3-YL)piperidin-4-amine
Overview
Description
“1-(Oxetan-3-YL)piperidin-4-amine” is a chemical compound with the molecular formula C8H16N2O . It is also known by its IUPAC name "this compound bis (2,2,2-trifluoroacetate)" . The compound has a molecular weight of 156.22500 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered piperidine ring attached to a three-membered oxetane ring . The compound has a monoisotopic mass of 246.121567 Da .
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Arnold et al. (2003) discussed the synthesis of related piperidine compounds, emphasizing the processes of alkylation, annulation, and cyclization.
- The work by Ito et al. (2002) described a practical method for synthesizing N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, a compound relevant to upregulating the LDL receptor, which could be related to the compound .
- Suzuki et al. (1974) explored the reaction of N-trimethylsilyl- and -stannyl(diphenylmethylene)amine with diketene, resulting in piperidine derivatives.
Crystallography and Molecular Structure
- Yıldırım et al. (2006) determined the crystal structure of a piperidin-4-ylmethyl compound, highlighting its potential in understanding the behavior of similar compounds.
- Ribet et al. (2005) conducted a detailed analysis of the conformation of a piperidine derivative in both solid and solution states, providing insights into its chemical behavior.
Chemical Reactions and Synthesis
- Leahy et al. (2012) described the development of syntheses for a privileged CGRP receptor antagonist substructure, highlighting the versatility of piperidine compounds in medicinal chemistry.
- Jiang et al. (2013) synthesized a series of novel piperidin-4-yl containing α-aminophosphonates, demonstrating the compound's utility in creating insecticides.
- Veselov et al. (2009) achieved the regio- and stereoselective synthesis of trans-4-amino-3-hydroxypiperidines, indicating the potential for specific targeting in chemical reactions.
Biological Applications and Evaluations
- Khalid et al. (2016) synthesized compounds with a piperidin-4-ylsulfonyl group and evaluated their biological activities, indicating the compound's relevance in biochemical studies.
- Merugu et al. (2010) reported on the antibacterial activity of piperidine-containing compounds, suggesting its potential use in antimicrobial applications.
Safety and Hazards
Safety data sheets indicate that if inhaled, the compound should be handled by removing the person to fresh air and keeping them comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed with water . In case of ingestion, the mouth should be rinsed and medical attention should be sought if the person feels unwell .
Properties
IUPAC Name |
1-(oxetan-3-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-1-3-10(4-2-7)8-5-11-6-8/h7-8H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCUELCIENIDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303665 | |
Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228948-07-9 | |
Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228948-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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